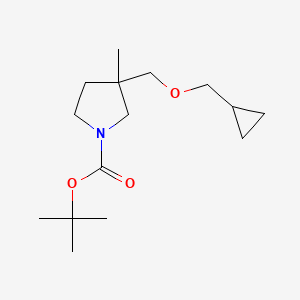![molecular formula C11H12ClN3O B13866766 6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a chloro group at the 6th position, a cyclobutyl group at the 3rd position, and a methoxy group at the 4th position.
Méthodes De Préparation
The synthesis of 6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction leads to the formation of a combinatorial library of tetra- and persubstituted pyrazolo[3,4-b]pyridines. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid, while substitution reactions can introduce different functional groups at the chloro or methoxy positions .
Applications De Recherche Scientifique
In medicinal chemistry, it has shown promise as a lead compound for the development of new drugs targeting specific enzymes and receptors . In biology, it has been used in studies investigating its effects on cellular processes and signaling pathways . In the field of medicine, derivatives of this compound have been explored for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities . Additionally, in the industry, it has been utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways . For example, it may inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . By inhibiting these targets, the compound can exert its effects on cellular processes, potentially leading to therapeutic benefits .
Comparaison Avec Des Composés Similaires
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds within the pyrazolo[3,4-b]pyridine family. Similar compounds include 5-bromo-1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives . These compounds share the same core structure but differ in the substituents attached to the pyrazolo[3,4-b]pyridine scaffold. The unique combination of substituents in 6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C11H12ClN3O |
|---|---|
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
6-chloro-3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H12ClN3O/c1-16-7-5-8(12)13-11-9(7)10(14-15-11)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,13,14,15) |
Clé InChI |
KRNCBBHYALTMKR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC2=NNC(=C12)C3CCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)








![benzyl N-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B13866746.png)


![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)

